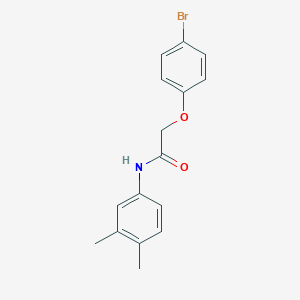
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide, also known as BDA-410, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-arylacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide exerts its effects by inhibiting the activity of HDACs. HDACs are enzymes that remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide leads to the accumulation of acetylated histones, which leads to the activation of gene expression. This can result in the upregulation of genes that are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which can lead to the upregulation of genes involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its potential therapeutic applications. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
One of the limitations of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is its toxicity. In various in vitro and in vivo studies, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been found to exhibit cytotoxicity at high concentrations. This can limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide. One of the future directions is to investigate the potential therapeutic applications of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another future direction is to investigate the toxicity of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its effects on gene expression.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of HDACs, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-(4-bromophenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain pure 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo studies. 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. This makes 2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
properties
Product Name |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
|---|---|
Molecular Formula |
C16H16BrNO2 |
Molecular Weight |
334.21 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
WJLSTWQURKDYTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)


![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)

